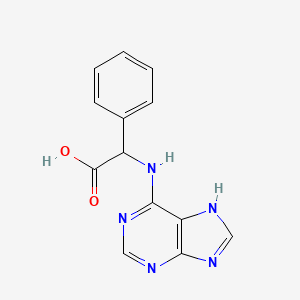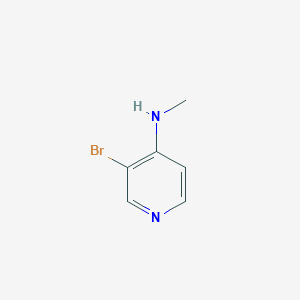
3-Bromo-N-methylpyridin-4-amine
Descripción general
Descripción
3-Bromo-N-methylpyridin-4-amine is a chemical compound with the CAS Number: 84539-38-8 . It has a molecular weight of 187.04 .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is palladium-catalyzed and produces these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The InChI code for 3-Bromo-N-methylpyridin-4-amine is 1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) . The molecular formula is C6H7BrN2 .Chemical Reactions Analysis
Amines, such as 3-Bromo-N-methylpyridin-4-amine, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo nucleophilic substitution reactions with alkyl halides .Physical And Chemical Properties Analysis
The boiling point of 3-Bromo-N-methylpyridin-4-amine is predicted to be 261.7±25.0 °C and its density is predicted to be 1.581±0.06 g/cm3 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
- Synthesis of Novel Pyridine Derivatives : Researchers have employed 3-Bromo-N-methylpyridin-4-amine as a starting material for the efficient synthesis of novel pyridine derivatives. For instance, a palladium-catalyzed one-pot Suzuki cross-coupling reaction led to the production of a series of pyridine derivatives with moderate to good yields . These derivatives can serve as potential drug candidates.
- Anti-Thrombolytic Activity : Some of these synthesized pyridine derivatives were investigated for their anti-thrombolytic properties. Notably, compound 4b exhibited a high percentage lysis value (41.32%) against clot formation in human blood .
- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies on the pyridine derivatives revealed their potential as chiral dopants for liquid crystals. The analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into their behavior .
Medicinal Chemistry
Materials Science
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The relevant papers retrieved include studies on the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . These papers could provide further insights into the properties and potential applications of 3-Bromo-N-methylpyridin-4-amine.
Mecanismo De Acción
Target of Action
It is known that this compound is used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Bromo-N-methylpyridin-4-amine involves its interaction with its targets in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, 3-Bromo-N-methylpyridin-4-amine, as an aryl halide, undergoes a transmetalation process with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-N-methylpyridin-4-amine are primarily related to the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Result of Action
The molecular and cellular effects of the action of 3-Bromo-N-methylpyridin-4-amine are primarily observed in the context of Suzuki-Miyaura cross-coupling reactions . The compound participates in these reactions to form new carbon-carbon bonds, contributing to the synthesis of various organic compounds .
Propiedades
IUPAC Name |
3-bromo-N-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKSEZAZZNDVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methylpyridin-4-amine | |
CAS RN |
84539-38-8 | |
| Record name | 3-bromo-N-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


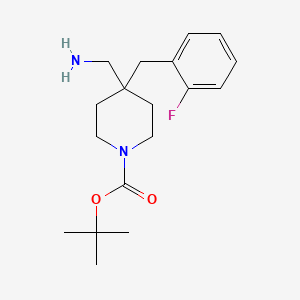
![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)
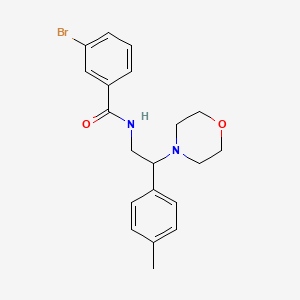
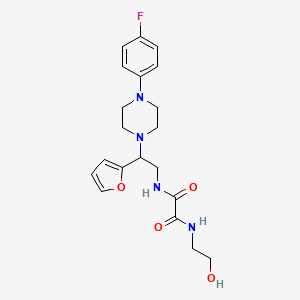
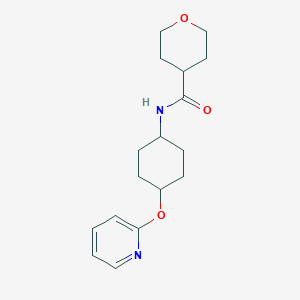
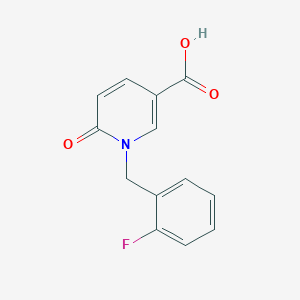
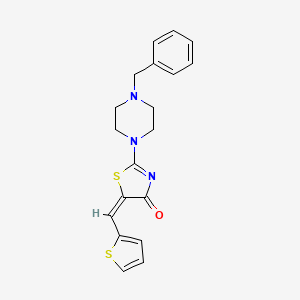
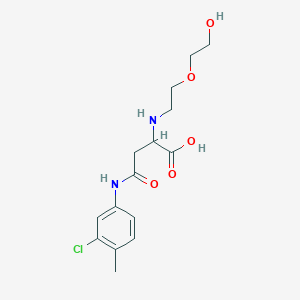
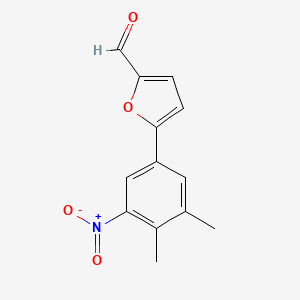
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

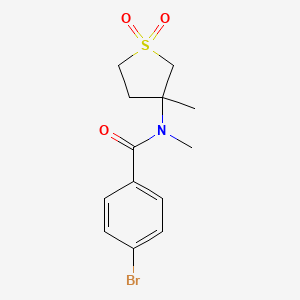
![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)
